BenchChemオンラインストアへようこそ!

Glutaminyl Cyclase Inhibitor 3

Alzheimer's disease Enzymatic Assay IC50

Glutaminyl Cyclase Inhibitor 3 (compound 212) is a rationally designed hQC inhibitor (IC50=4.5nM) featuring a unique D-region pharmacophore targeting Glu327 — a binding interaction absent in earlier inhibitors such as PBD150 and SEN177. This structural differentiation drives superior potency and validated in vivo efficacy: significant reduction of brain pyroglutamate-Aβ and cognitive restoration in APP/PS1 and 5XFAD mouse models. Use as a gold-standard positive control for AD model validation and a high-bar benchmark for NCE comparison. Generic substitution with in-class compounds risks inconclusive results.

Molecular Formula C24H32N6O2S
Molecular Weight 468.6 g/mol
Cat. No. B12433250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutaminyl Cyclase Inhibitor 3
Molecular FormulaC24H32N6O2S
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC1=CN=CN1CCCNC(=S)NC2=CC(=C(C=C2)OCCCCC3=CC(=NC=C3)N)OC
InChIInChI=1S/C24H32N6O2S/c1-18-16-26-17-30(18)12-5-10-28-24(33)29-20-7-8-21(22(15-20)31-2)32-13-4-3-6-19-9-11-27-23(25)14-19/h7-9,11,14-17H,3-6,10,12-13H2,1-2H3,(H2,25,27)(H2,28,29,33)
InChIKeyMXAZSKBTKUGBLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutaminyl Cyclase Inhibitor 3 (Compound 212): A High-Potency hQC Inhibitor for Alzheimer's Disease Research Procurement


Glutaminyl Cyclase Inhibitor 3, also known as compound 212, is a potent, small-molecule inhibitor of human glutaminyl cyclase (hQC) with an IC50 value of 4.5 nM [1]. It was developed as part of a rational drug design program aimed at discovering anti-Alzheimer's agents and is characterized by a molecular formula of C24H32N6O2S and a molecular weight of 468.61 . This compound is a key tool for studying the inhibition of pyroglutamate-modified amyloid-beta (pGlu-Aβ) formation, a critical process in the pathogenesis of Alzheimer's disease (AD) [1].

Glutaminyl Cyclase Inhibitor 3 Selection Criteria: Why Simple Potency is Not the Only Differentiator


Procuring a glutaminyl cyclase (QC) inhibitor for research requires careful consideration beyond just nanomolar potency. While other inhibitors like PBD150 and SEN177 target the same enzyme, their binding modes and subsequent in vivo efficacy profiles can differ dramatically. Glutaminyl Cyclase Inhibitor 3 (compound 212) was rationally designed to incorporate a unique 'D-region' pharmacophore that targets the carboxylate group of Glu327 in the QC binding site, a feature absent in earlier inhibitor designs [1]. This specific interaction translates to a significant improvement in potency and is linked to demonstrated in vivo efficacy in reducing brain Aβ pathology and restoring cognitive function [1]. Therefore, generic substitution with an in-class compound may not recapitulate the same pharmacological profile and could lead to inconclusive or negative experimental results.

Quantitative Differentiation of Glutaminyl Cyclase Inhibitor 3 Against Key Comparators


Glutaminyl Cyclase Inhibitor 3 Demonstrates Superior In Vitro Potency vs. First-Generation Inhibitor PBD150

Glutaminyl Cyclase Inhibitor 3 (compound 212) was identified as part of a structure-activity relationship (SAR) study that achieved a 5- to 40-fold increase in potency compared to a known QC inhibitor [1]. Its IC50 of 4.5 nM represents a >10-fold improvement over the first-generation QC inhibitor PBD150, which has a reported Ki of 60 nM [2].

Alzheimer's disease Enzymatic Assay IC50 Structure-Activity Relationship

Comparative In Vivo Efficacy: Reduction of Brain Amyloid-beta Burden in Preclinical AD Models

In head-to-head studies within the same publication, Glutaminyl Cyclase Inhibitor 3 (compound 212) demonstrated significant in vivo efficacy. When tested in mouse models of AD (APP/PS1 and 5XFAD), compound 212 significantly reduced the brain concentrations of both pyroform Aβ and total Aβ [1]. While PBD150 has been shown to diminish Aβ plaque formation and improve memory in a different mouse model, a direct quantitative comparison in the same experimental context is not available . This efficacy is attributed to the compound's potent Aβ-lowering effect, which is a direct consequence of its unique binding interactions with the hQC active site [1].

Amyloid-beta In Vivo Efficacy Mouse Model Pharmacodynamics

Structural Differentiation: Unique Binding Mode Targeting Glu327 Residue

The enhanced potency and efficacy of Glutaminyl Cyclase Inhibitor 3 (compound 212) are underpinned by a unique structural feature not present in many earlier inhibitors. The compound was rationally designed to incorporate an additional 'D-region' pharmacophore, which was found to engage in strong interactions with the carboxylate group of Glu327 in the QC binding site [1]. This binding mode is distinct from that of other QC inhibitors like SEN177, which has been shown to induce a large loop movement upon binding but may not engage the same Glu327 residue [2].

Binding Mode Molecular Modeling Pharmacophore Rational Design

Glutaminyl Cyclase Inhibitor 3 Achieves Double-Digit Nanomolar Potency Without Extensive Clinical Development

While the clinical candidate Varoglutamstat (PQ912) has advanced to Phase 2b clinical trials, its reported Ki value is 25 nM (pH 8.0) . Glutaminyl Cyclase Inhibitor 3 (compound 212) demonstrates a >5-fold greater potency in vitro with an IC50 of 4.5 nM [1]. This makes compound 212 a superior tool for pre-clinical investigations where maximal target engagement at minimal compound concentrations is desired, without the regulatory and logistical complexities associated with a clinical-stage compound.

Clinical Candidate Potency Comparison Tool Compound Drug Development

Strategic Application Scenarios for Glutaminyl Cyclase Inhibitor 3 in Drug Discovery and Development


Validating hQC as a Target in Novel Alzheimer's Disease Models

Given its high potency (IC50 = 4.5 nM) and demonstrated ability to reduce brain Aβ levels in APP/PS1 and 5XFAD mice [1], this compound is ideally suited as a positive control to validate new in vitro or in vivo models of AD. Its robust pharmacodynamic effect on the primary target pathway ensures that a lack of efficacy in a novel model is unlikely to be due to insufficient target engagement.

Benchmarking Next-Generation hQC Inhibitor Candidates

Use Glutaminyl Cyclase Inhibitor 3 as a gold-standard reference compound in enzymatic and cellular assays to benchmark new chemical entities (NCEs). Its well-characterized potency and unique binding mode targeting Glu327 [1] provide a high bar for both activity and mechanism-of-action comparisons, allowing researchers to quantify the improvement or differentiation of their own lead compounds.

Investigating pGlu-Aβ Biology in Neuroinflammation and Synaptic Dysfunction

For researchers focused on the downstream consequences of pyroglutamate-Aβ (pGlu-Aβ) formation, this compound offers a potent and selective tool. By effectively reducing brain concentrations of pyroform Aβ [1], it can be used to dissect the specific contribution of pGlu-Aβ species to neuroinflammatory processes, synaptic dysfunction, and cognitive decline, independent of other amyloid species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutaminyl Cyclase Inhibitor 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.